CH 275

Description

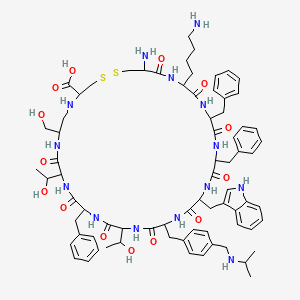

The exact mass of the compound Ckffwftfts C is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Hypothalamic Hormones - Pituitary Hormone Release Inhibiting Hormones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C74H98N14O14S2 |

|---|---|

Molecular Weight |

1471.8 g/mol |

IUPAC Name |

34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-9,12,15,18,21,24,27,30,33-nonaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid |

InChI |

InChI=1S/C74H98N14O14S2/c1-43(2)77-37-50-29-27-49(28-30-50)35-59-70(97)88-64(45(4)91)73(100)86-60(34-48-22-12-7-13-23-48)71(98)87-63(44(3)90)72(99)80-52(40-89)39-79-62(74(101)102)42-104-103-41-54(76)65(92)81-56(26-16-17-31-75)66(93)82-57(32-46-18-8-5-9-19-46)67(94)83-58(33-47-20-10-6-11-21-47)68(95)85-61(69(96)84-59)36-51-38-78-55-25-15-14-24-53(51)55/h5-15,18-25,27-30,38,43-45,52,54,56-64,77-79,89-91H,16-17,26,31-37,39-42,75-76H2,1-4H3,(H,80,99)(H,81,92)(H,82,93)(H,83,94)(H,84,96)(H,85,95)(H,86,100)(H,87,98)(H,88,97)(H,101,102) |

InChI Key |

LFOPEPKKBBIGHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CNC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O |

Synonyms |

CH 275 CH-275 des-AA(1,2,5)-(Trp(8),IAmp(9))somatostatin-14 desamino acid (1,2,5)-(D-tryptophan(8), N-p-isopropyl-4-aminomethyl-1-phenylalanine(9))SRIF |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of MS-275 (Entinostat): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-275, also known as Entinostat or SNDX-275, is a synthetic benzamide derivative that has garnered significant attention in the field of oncology and beyond. It is a potent and selective inhibitor of Class I histone deacetylases (HDACs), a family of enzymes crucial for the epigenetic regulation of gene expression. This technical guide will provide a comprehensive overview of the mechanism of action of MS-275, detailing its molecular targets, downstream cellular effects, and the experimental methodologies used to elucidate these functions.

Core Mechanism: Inhibition of Class I Histone Deacetylases

The primary mechanism of action of MS-275 is the selective inhibition of Class I histone deacetylases, specifically HDAC1 and HDAC3.[1][2][3] Histone deacetylases are enzymes that remove acetyl groups from the lysine residues of histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.

By inhibiting HDACs, MS-275 prevents the removal of acetyl groups, leading to an accumulation of acetylated histones. This process, known as histone hyperacetylation, results in a more relaxed chromatin structure, facilitating gene transcription. The altered gene expression profile ultimately triggers a range of cellular responses, including cell cycle arrest, differentiation, and apoptosis.[1][4]

Quantitative Data: Inhibitory Activity of MS-275

The potency and selectivity of MS-275 against different HDAC isoforms have been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| HDAC Isoform | IC50 (μM) |

| HDAC1 | 0.18 |

| HDAC3 | 0.74 |

| HDAC8 | 44.9 |

| HDAC6 | >100 |

Data from: Tocris Bioscience.[2]

Signaling Pathway of MS-275 Action

The following diagram illustrates the signaling pathway initiated by MS-275, from HDAC inhibition to the downstream cellular outcomes.

Caption: Signaling pathway of MS-275, illustrating the inhibition of HDACs, subsequent histone hyperacetylation, and downstream effects on gene expression leading to cell cycle arrest, apoptosis, and differentiation.

Experimental Protocols

The elucidation of MS-275's mechanism of action has been dependent on a variety of well-established experimental protocols.

In Vitro HDAC Inhibition Assay

-

Objective: To determine the IC50 values of MS-275 against specific HDAC isoforms.

-

Methodology:

-

Recombinant human HDAC enzymes (HDAC1, 3, 6, 8) are incubated with a fluorogenic acetylated peptide substrate.

-

Serial dilutions of MS-275 are added to the reaction.

-

The reaction is initiated by the addition of the substrate.

-

After a defined incubation period, a developing solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

-

Fluorescence is measured using a microplate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Western Blot Analysis for Histone Acetylation

-

Objective: To confirm the ability of MS-275 to induce histone hyperacetylation in cells.

-

Methodology:

-

Cancer cell lines are treated with various concentrations of MS-275 for a specified time.

-

Cells are lysed, and total protein is extracted.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) and a loading control (e.g., total Histone H3, β-actin).

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Cell Viability and Proliferation Assays

-

Objective: To assess the antiproliferative effects of MS-275 on cancer cells.

-

Methodology (e.g., MTT Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of MS-275 concentrations for 24, 48, or 72 hours.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized with a solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the preclinical efficacy of an HDAC inhibitor like MS-275.

Caption: A typical preclinical workflow for evaluating the anticancer activity of MS-275, starting from in vitro enzymatic and cellular assays to in vivo xenograft models.

Diverse Cellular and Physiological Effects

Beyond its core mechanism in cancer, MS-275 has been shown to modulate other cellular pathways. For instance, it can enhance glucagon-like peptide-1 receptor (GLP-1R) agonism, suggesting a potential role in the treatment of diabetes associated with obesity.[3] This effect is attributed to the modulation of protein expression involved in the GLP-1R signaling pathway.[3] Furthermore, in hepatocellular carcinoma, MS-275 has been shown to reprogram metabolism, inducing differentiation and suppressing proliferation.[1] This involves enhancing both glycolysis and oxidative phosphorylation, leading to increased reactive oxygen species (ROS) production and subsequent cell differentiation.[1]

Conclusion

MS-275 (Entinostat) is a potent and selective Class I HDAC inhibitor with a well-defined mechanism of action. By inducing histone hyperacetylation, it alters gene expression to promote cell cycle arrest, apoptosis, and differentiation in cancer cells. Its efficacy has been demonstrated through a series of robust in vitro and in vivo experiments. The expanding research into its effects on metabolic pathways and other signaling cascades highlights its potential for therapeutic applications beyond oncology. This technical guide provides a foundational understanding for researchers and drug development professionals working with this promising epigenetic modulator.

References

- 1. HDAC inhibitor MS275 reprograms metabolism to induce differentiation and suppress proliferation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MS 275 | Class I HDACs | Tocris Bioscience [tocris.com]

- 3. MS-275, a class 1 histone deacetylase inhibitor augments glucagon-like peptide-1 receptor agonism to improve glycemic control and reduce obesity in diet-induced obese mice | eLife [elifesciences.org]

- 4. aacrjournals.org [aacrjournals.org]

discovery and synthesis of CH 275 peptide

An in-depth search has been conducted to gather information regarding a peptide designated as "CH 275." This search included queries for "this compound peptide discovery," "this compound peptide synthesis," "this compound peptide function," and "this compound peptide research."

Despite these efforts, no publicly available scientific literature, patents, or datasets corresponding to a peptide with the specific identifier "this compound" could be located. This suggests that "this compound" may be an internal project code, a very recent and unpublished discovery, or an incorrect designation.

Without any foundational data on the discovery, synthesis, or biological function of this specific peptide, it is not possible to fulfill the request for an in-depth technical guide, including data tables, experimental protocols, and visualizations.

Further clarification on the peptide's name, its origin (e.g., research institution or company), or any associated publications would be necessary to proceed.

A Technical Guide to the sst1 Agonist Binding Affinity of CH 275

This technical guide provides an in-depth overview of the binding affinity of the synthetic peptide analog CH 275 for the somatostatin receptor subtype 1 (sst1). Designed for researchers, scientists, and drug development professionals, this document details the quantitative binding data, experimental methodologies, and associated signaling pathways.

Core Concepts

Somatostatin receptors (SSTRs) are a family of G-protein coupled receptors (GPCRs) that are activated by the peptide hormone somatostatin.[1] There are five subtypes of SSTRs, designated sst1 through sst5. These receptors are involved in a wide range of physiological processes, including the regulation of hormone secretion, cell proliferation, and neurotransmission. This compound is a synthetic analog of somatostatin that exhibits a preferential binding affinity for the sst1 receptor, making it a valuable tool for studying the specific functions of this receptor subtype.[2]

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the human sst1 receptor has been quantified, demonstrating its potency and selectivity. The data presented below is crucial for understanding the pharmacological profile of this compound.

| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) |

| This compound | sst1 | 52 | 30.9 |

| This compound | sst2 | - | >10,000 |

| This compound | sst3 | - | 345 |

| This compound | sst4 | - | >1,000 |

| This compound | sst5 | - | >10,000 |

Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. IC50 (Half-maximal Inhibitory Concentration) is a measure of the concentration of a ligand that is required to inhibit 50% of the specific binding of a radioligand.

Experimental Protocols

The determination of the binding affinity of this compound for the sst1 receptor is typically achieved through competitive radioligand binding assays. The following protocol provides a representative methodology.

Radioligand Binding Assay for sst1 Receptor

1. Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO-K1) cells, stably transfected with a plasmid encoding the human sst1 receptor, are cultured under standard conditions.

-

Cell membranes are prepared using standard techniques in a modified HEPES buffer (pH 7.4). The protein concentration of the membrane preparation is determined using a suitable protein assay.

2. Competitive Binding Assay:

-

A fixed amount of the cell membrane preparation (e.g., 1 µg of protein) is incubated in a multi-well plate.

-

A constant concentration of a radiolabeled ligand that binds to the sst1 receptor, such as [¹²⁵I]Somatostatin-14 (e.g., 0.1 nM), is added to each well.

-

Increasing concentrations of the unlabeled competitor ligand, this compound, are added to the wells to displace the binding of the radioligand.

-

To determine non-specific binding, a high concentration of a non-radiolabeled, high-affinity ligand for the sst1 receptor (e.g., 1 µM Somatostatin-14) is added to a set of control wells.

-

The incubation is carried out for a defined period (e.g., 120 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

3. Separation and Detection:

-

Following incubation, the bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

The filters are washed multiple times with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters, which represents the bound radioligand, is quantified using a scintillation counter.

4. Data Analysis:

-

The data is analyzed using non-linear regression to determine the IC50 value of this compound.

-

The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd (dissociation constant) of the radioligand.

Visualizations

sst1 Receptor Signaling Pathway

The sst1 receptor is a G-protein coupled receptor that primarily signals through the Gαi subunit. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, sst1 activation can lead to the stimulation of phosphotyrosine phosphatase and the Na+/H+ exchanger.

Caption: sst1 receptor signaling cascade.

Experimental Workflow for Binding Affinity Determination

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of this compound for the sst1 receptor.

Caption: Radioligand binding assay workflow.

References

An In-Depth Technical Guide to the In Vitro Biological Functions of MS-275 (Entinostat)

Introduction

The designation "CH 275" can refer to two distinct research compounds: a peptide analog of somatostatin that acts as a selective sst1 receptor agonist, and the histone deacetylase (HDAC) inhibitor MS-275, also known as Entinostat (SNDX-275). Due to the extensive availability of in vitro research data, this guide will focus on the biological functions of MS-275 (Entinostat), a compound that has shown significant promise in preclinical and clinical studies for various malignancies. MS-275 is a synthetic benzamide derivative that potently and selectively inhibits Class I histone deacetylases, leading to a cascade of cellular events that culminate in cell cycle arrest, apoptosis, and modulation of key signaling pathways. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of MS-275's in vitro activity, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Quantitative Data Presentation

The in vitro potency and selectivity of MS-275 have been characterized across various HDAC isoforms and a wide range of human cancer cell lines. The following tables summarize the key quantitative data reported in the literature.

Table 1: Inhibitory Activity of MS-275 against HDAC Isoforms

| HDAC Isoform | IC50 (µM) | Source |

| HDAC1 | 0.18 - 0.51 | [1][2] |

| HDAC2 | 0.453 | [3] |

| HDAC3 | 0.74 - 1.7 | [1][2] |

| HDAC6 | >100 | [1] |

| HDAC8 | 44.9 | [1] |

Table 2: Anti-proliferative Activity of MS-275 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Source | | :--- | :--- | :--- | | A2780 | Ovarian Carcinoma | 41.5 nM |[2] | | Calu-3 | Lung Carcinoma | - |[2] | | HL-60 | Promyelocytic Leukemia | - |[2] | | K562 | Chronic Myelogenous Leukemia | - |[2] | | HT-29 | Colorectal Adenocarcinoma | - |[2] | | Capan-1 | Pancreatic Adenocarcinoma | - |[2] | | MOLM13 | Acute Myeloid Leukemia (FLT3-ITD) | < 1 µM |[4] | | MV4-11 | Biphenotypic Leukemia (FLT3-ITD) | < 1 µM |[4] | | HD-LM2 | Hodgkin Lymphoma | ~0.4 µM (at 72h) |[1][5] | | L-428 | Hodgkin Lymphoma | ~0.4 µM (at 72h) |[5] | | KM-H2 | Hodgkin Lymphoma | ~0.4 µM (at 72h) |[5] |

Core Biological Functions and Signaling Pathways

MS-275 exerts its anti-tumor effects through several interconnected mechanisms, primarily revolving around the induction of apoptosis, cell cycle arrest, and the targeted degradation of oncoproteins.

Induction of Apoptosis

MS-275 triggers programmed cell death in cancer cells through multiple signaling cascades.

-

Intrinsic Apoptosis Pathway: In Hodgkin lymphoma cells, MS-275 activates the intrinsic apoptosis pathway by down-regulating the X-linked inhibitor of apoptosis protein (XIAP)[5]. This leads to the activation of effector caspases, such as caspase-3 and caspase-9[5]. Furthermore, MS-275 decreases the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL[5][6].

-

Modulation of c-FLIP and Ku70: MS-275 induces the acetylation of Ku70, a protein involved in DNA repair[7]. Acetylated Ku70 is unable to stabilize the anti-apoptotic protein c-FLIP (cellular FLICE-inhibitory protein), leading to c-FLIP's degradation via the ubiquitin-proteasome system[7]. The downregulation of c-FLIP sensitizes cancer cells to death receptor-mediated apoptosis, such as that induced by FasL[7][8].

Degradation of FLT3 Oncoprotein

In acute myeloid leukemia (AML) cells with internal tandem duplication mutations in the FMS-like tyrosine kinase 3 gene (FLT3-ITD), MS-275 promotes the degradation of the oncogenic FLT3 protein[4].

MS-275 induces the hyperacetylation of Heat Shock Protein 90 (HSP90), a molecular chaperone responsible for the stability and function of numerous client proteins, including FLT3[4][9]. Acetylation of HSP90 disrupts its chaperone function, leading to the ubiquitination and subsequent proteasomal degradation of FLT3[4]. The loss of FLT3 protein results in the inactivation of its downstream pro-survival signaling pathways, including Akt, ERK, and STAT5[4].

Cell Cycle Arrest and Gene Expression

A hallmark of HDAC inhibitors is their ability to alter gene expression. MS-275 treatment leads to the hyperacetylation of histones (e.g., H3K27ac), which alters chromatin structure and allows for the transcription of previously silenced genes[5][10][11]. One of the key genes induced by MS-275 is CDKN1A, which encodes the p21WAF1/CIP1 protein[1][2][6]. p21 is a potent cyclin-dependent kinase (CDK) inhibitor that blocks cell cycle progression, typically causing a G1 phase arrest[2][6].

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the biological functions of MS-275.

Cell Proliferation Assay (Neutral Red Assay)

This protocol is adapted from methodologies used to determine the IC50 of MS-275 in various cancer cell lines[2].

-

Objective: To quantify the anti-proliferative effect of MS-275.

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A2780, HT-29) into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of MS-275 (e.g., 1 nM to 10 µM) for 3 days. Include a vehicle control (e.g., DMSO).

-

Staining: After the incubation period, remove the treatment medium and add 100 µL of medium containing 0.1 mg/mL neutral red to each well. Incubate for 1 hour in a CO₂ incubator.

-

Solubilization: Aspirate the neutral red medium. Add 50 µL of ethanol and 150 µL of 0.1 M Na₂HPO₄ to each well to solubilize the dye taken up by viable cells.

-

Measurement: Measure the optical density (OD) at 540 nm using a microplate reader.

-

Analysis: Calculate the percentage of growth inhibition relative to the vehicle control. Determine the IC50 value by plotting the growth inhibition against the logarithm of the drug concentration.

-

Western Blotting for Protein Expression and Modification

This protocol is a generalized procedure based on studies analyzing protein changes after MS-275 treatment[3][5][6].

-

Objective: To detect changes in the expression levels of total proteins (e.g., Bcl-2, XIAP, FLT3, p21) and post-translational modifications (e.g., acetylated histones).

-

Methodology:

-

Cell Treatment: Plate cells (e.g., HL cell lines, AML cells) and treat with desired concentrations of MS-275 (e.g., 0.5 µM to 2 µM) or vehicle control for a specified time (e.g., 24-72 hours).

-

Lysis: Harvest cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Bcl-2, anti-acetyl-Histone H3, anti-FLT3) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalization: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.

-

In Vitro HDAC Activity Assay

This protocol outlines a cell-free assay to measure the direct inhibitory effect of MS-275 on HDAC enzymes[2].

-

Objective: To determine the IC50 of MS-275 against specific HDAC isoforms.

-

Methodology:

-

Enzyme Preparation: Dilute recombinant human HDAC enzymes (e.g., HDAC1, HDAC3) in HDAC buffer.

-

Reaction Setup: In a 96-well plate, mix 60 µL of HDAC buffer with 10 µL of the diluted enzyme solution. Add 10 µL of MS-275 at various concentrations.

-

Reaction Initiation: Start the reaction by adding 30 µL of a fluorogenic HDAC substrate solution. Incubate for 30 minutes at 30°C.

-

Reaction Termination: Stop the reaction by adding 100 µL of a trypsin solution containing a broad-spectrum HDAC inhibitor like Trichostatin A (TSA) to stop the HDAC reaction and allow the developer (trypsin) to cleave the deacetylated substrate.

-

Fluorescence Measurement: After a 20-minute incubation at 30°C, measure the fluorescence of the released fluorophore (e.g., AMC) at an excitation wavelength of 390 nm and an emission wavelength of 460 nm.

-

Analysis: Calculate the percentage of HDAC inhibition for each MS-275 concentration compared to a no-inhibitor control and determine the IC50 value.

-

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MS-275, a novel histone deacetylase inhibitor with selectivity against HDAC1, induces degradation of FLT3 via inhibition of chaperone function of heat shock protein 90 in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The histone deacetylase inhibitor entinostat (SNDX-275) induces apoptosis in Hodgkin lymphoma cells and synergizes with Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Histone Deacetylase Inhibitor, MS-275 (Entinostat), Downregulates c-FLIP, Sensitizes Osteosarcoma Cells to FasL, and Induces the Regression of Osteosarcoma Lung Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. MS275 Inhibits Neuroblastoma Cell Growth by Mediating H3K27ac/PROX1 Axis In Silico and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MS-275 (Entinostat) in Neuronal Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-275, also known as Entinostat, is a potent, class I-selective histone deacetylase (HDAC) inhibitor that has garnered significant attention for its therapeutic potential in oncology. Emerging evidence now strongly suggests a critical role for MS-275 in modulating neuronal signaling pathways, offering promising avenues for the treatment of a range of neurological disorders. This technical guide provides an in-depth overview of the core mechanisms of MS-275 in the nervous system, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. While the initial query referenced "CH 275," the preponderance of scientific literature indicates this was likely a typographical error for MS-275, the focus of this guide.

Core Mechanism of Action: Epigenetic Modulation

The primary mechanism of action of MS-275 in neurons is the inhibition of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC3. HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to chromatin compaction and transcriptional repression. By inhibiting these enzymes, MS-275 promotes histone hyperacetylation, resulting in a more open chromatin structure that facilitates gene transcription. This epigenetic modification is the foundational step through which MS-275 exerts its diverse effects on neuronal function.

Impact on Neuronal Signaling and Function

MS-275 has been demonstrated to have a profound impact on multiple aspects of neuronal signaling and health, including synaptic plasticity, neuroprotection, and the inflammatory response.

Synaptic Plasticity and Cognitive Enhancement

MS-275 plays a significant role in the regulation of synaptic plasticity, the cellular mechanism underlying learning and memory. In a mouse model of autism spectrum disorder characterized by Shank3 deficiency, a brief, three-day treatment with MS-275 led to a sustained rescue of social preference deficits for at least eleven days.[1] This behavioral recovery was associated with the restoration of N-methyl-D-aspartate receptor (NMDAR) function and surface expression, which were diminished due to the Shank3 deficiency.[2] The underlying mechanism appears to involve the restoration of synaptic F-actin levels through the increased transcription of actin-regulating genes.[2]

Furthermore, MS-275 has been shown to reverse the plasticity of inhibitory synaptic transmission induced by general anesthetics in the developing hippocampus.[3][4] This suggests a role for MS-275 in maintaining the delicate balance of excitatory and inhibitory signaling crucial for proper neuronal network function.

Neuroprotection and Attenuation of Neuronal Damage

A substantial body of evidence supports the neuroprotective effects of MS-275 across various models of neurological injury and disease.

-

Ischemic Injury: In models of ischemic stroke, MS-275 administration has been shown to reduce neuronal damage.[5][6] Interestingly, its protective effects were more pronounced in the absence of the tumor suppressor protein p53, suggesting a complex interplay with apoptotic pathways.[5][6]

-

Traumatic Brain Injury (TBI): Post-injury administration of MS-275 in rats following TBI resulted in improved cognitive performance in the Morris water maze and a significant reduction in the number of degenerating neurons in the hippocampus.[7][8]

-

Spinal Cord Injury (SCI): In a mouse model of SCI, Entinostat treatment improved motor function and reduced histopathological damage. This neuroprotective effect was linked to the downregulation of the NLRP3 inflammasome, a key component of the innate immune response that can exacerbate neuronal damage.[9]

-

Neurodegenerative Diseases: In a mouse model of Alzheimer's disease, oral administration of MS-275 ameliorated microglial activation and β-amyloid deposition, leading to improved social behavior.[10][11] In a rat model of Parkinson's disease, Entinostat treatment improved neurological function and attenuated the loss of dopaminergic neurons.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the effects of MS-275 in the context of neuronal signaling.

| Parameter | Value | Context | Reference |

| HDAC Inhibition (IC50) | HDAC1: 0.46 µMHDAC2: 1.29 µMHDAC3: 1.57 µM | Cell-free enzyme assay | [13] |

| In Vivo Dosage (Rodent) | 10 mg/kg | Reversal of anesthesia-induced synaptic plasticity | [4] |

| 15 mg/kg & 45 mg/kg | Neuroprotection and cognitive improvement after TBI | [7][8] | |

| 20 mg/kg | Neuroprotection in a Parkinson's disease model | [12] | |

| Effect on Histone Acetylation | ~40% increase in H3 acetylation | In vivo, following general anesthesia | [4] |

| Effect on NMDAR Subunits | Rescued decreased surface levels of NR1, NR2A, and NR2B | Shank3-deficient mouse model of autism | [2] |

| Effect on Synaptic F-actin | Restored to wild-type levels from a ~31% reduction | Shank3-deficient mouse model of autism | [2] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by MS-275.

Caption: General mechanism of MS-275 action via HDAC inhibition.

Caption: MS-275's role in restoring synaptic plasticity.

Caption: Experimental workflow of MS-275 in neuroprotection.

Detailed Experimental Protocols

The following are representative methodologies for key experiments cited in the literature on MS-275 and neuronal function.

Electrophysiology: Patch-Clamp Recordings

-

Objective: To measure miniature inhibitory postsynaptic currents (mIPSCs) in hippocampal neurons to assess the effects of MS-275 on synaptic transmission.

-

Protocol:

-

Prepare organotypic hippocampal slice cultures from postnatal day 7 (P7) rat pups.

-

Maintain slices in culture for 7-10 days.

-

Treat slices with the experimental compounds (e.g., general anesthetic cocktail with or without 10 µM MS-275) for a specified duration (e.g., 6 hours).

-

Following treatment, transfer slices to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) containing tetrodotoxin (to block action potentials) and kynurenic acid (to block excitatory transmission).

-

Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons.

-

Hold neurons at a specific membrane potential (e.g., -70 mV) to record mIPSCs.

-

Analyze the frequency, amplitude, and kinetics of mIPSCs using appropriate software.

-

Behavioral Analysis: Morris Water Maze

-

Objective: To assess spatial learning and memory in rodents following traumatic brain injury and treatment with MS-275.

-

Protocol:

-

Induce lateral fluid percussion TBI in adult rats.

-

Administer MS-275 (e.g., 15 and 45 mg/kg, i.p.) or vehicle daily for 7 days, starting 30 minutes post-TBI.

-

On days 10-14 post-TBI, conduct Morris water maze testing.

-

The maze consists of a circular pool filled with opaque water with a hidden escape platform.

-

During the acquisition phase (e.g., 4 trials per day for 4 days), record the latency to find the platform.

-

On the final day, perform a probe trial where the platform is removed, and measure the time spent in the target quadrant as an indicator of memory retention.

-

Molecular Biology: Chromatin Immunoprecipitation (ChIP) Assay

-

Objective: To determine if MS-275 increases histone acetylation at specific gene promoters in neurons.

-

Protocol:

-

Treat cultured primary neurons or dissected brain tissue (e.g., prefrontal cortex) from experimental animals with MS-275 or vehicle.

-

Crosslink protein-DNA complexes with formaldehyde.

-

Lyse the cells/tissue and sonicate to shear the chromatin into smaller fragments.

-

Immunoprecipitate the chromatin using an antibody specific for acetylated histone H3 (Ac-H3).

-

Reverse the crosslinks and purify the immunoprecipitated DNA.

-

Use quantitative PCR (qPCR) with primers specific for the promoter region of the gene of interest (e.g., βPIX) to quantify the amount of enriched DNA.

-

Normalize the results to input DNA to determine the relative enrichment of Ac-H3 at the target promoter.

-

Conclusion and Future Directions

MS-275 (Entinostat) has emerged as a promising modulator of neuronal signaling pathways with significant therapeutic potential for a variety of neurological disorders. Its ability to epigenetically regulate gene expression allows it to influence fundamental processes such as synaptic plasticity and neuronal survival. The preclinical data are compelling, demonstrating beneficial effects in models of cognitive impairment, neurotrauma, and neurodegeneration.

For drug development professionals, the existing data provide a strong rationale for further investigation of MS-275 and other class I HDAC inhibitors for neurological indications. Future research should focus on elucidating the specific downstream gene targets responsible for its neuroprotective and synaptogenic effects, optimizing dosing and treatment regimens for different neurological conditions, and ultimately translating these promising preclinical findings into clinical trials for patients with neurological disorders. The brain penetrance of MS-275 has been a subject of some debate, and further studies are warranted to fully characterize its pharmacokinetics in the central nervous system.[14] Despite this, the consistent neuroprotective effects observed in various in vivo models suggest that therapeutically relevant concentrations are being achieved in the brain.

References

- 1. Histone deacetylase inhibitor MS-275 restores social and synaptic function in a Shank3-deficient mouse model of autism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitor MS-275 restores social and synaptic function in a Shank3-deficient mouse model of autism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone Deacetylase Inhibitor Entinostat (MS-275) Restores Anesthesia-induced Alteration of Inhibitory Synaptic Transmission in the Developing Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitor entinostat (MS-275) restores anesthesia-induced alteration of inhibitory synaptic transmission in the developing rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MS-275, a Class I histone deacetylase inhibitor, protects the p53-deficient mouse against ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MS-275, a class I histone deacetylase inhibitor, protects the p53-deficient mouse against ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Administration of MS-275 improves cognitive performance and reduces cell death following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Retracted: Administration of MS‐275 Improves Cognitive Performance and Reduces Cell Death Following Traumatic Brain Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Entinostat Improves Motor Function and Neuronal Damage Via Downregulating NLRP3 Inflammasome Activation After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Oral administration of histone deacetylase inhibitor MS-275 ameliorates neuroinflammation and cerebral amyloidosis and improves behavior in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of histone deacetylase promotes a neuroprotective mechanism in an experimental model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Entinostat improves acute neurological outcomes and attenuates hematoma volume after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scholars.mssm.edu [scholars.mssm.edu]

Structural Analysis of hTSHr-(256-275) Peptide: A TSH Binding Modulator

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and function of the peptide corresponding to the amino acid sequence 256-275 of the human thyrotropin receptor (hTSHr), herein interpreted as the "CH 275 peptide analog." This peptide is a critical component of a high-affinity binding site for thyroid-stimulating hormone (TSH). This document outlines the key quantitative data, experimental protocols for its study, and the signaling pathways associated with the TSH receptor.

Introduction

The human thyrotropin receptor (hTSHr) is a member of the G protein-coupled receptor (GPCR) superfamily and plays a central role in thyroid gland function and metabolism. The binding of TSH to its receptor initiates a cascade of intracellular signals that regulate the synthesis and release of thyroid hormones. Structure-function studies utilizing synthetic peptides have been instrumental in mapping the hormone-binding domains of the hTSHr. A key region identified is the amino acid sequence 256-275, which has been shown to be directly involved in TSH binding. This guide focuses on the structural and functional characterization of this specific peptide, providing researchers with essential data and methodologies for its investigation.

Quantitative Data Summary

The interaction of the hTSHr-(256-275) peptide with TSH has been quantified through competitive binding assays. The following tables summarize the key findings from these studies.

Table 1: Inhibitory Concentration of hTSHr-(256-275) Peptide

| Peptide | Description | IC50 (µM) |

| hTSHr-(256-275) | Native 20-amino acid peptide sequence from the human TSH receptor. | 31.7 ± 1.3 |

Data sourced from studies on the inhibition of ¹²⁵I-labeled bovine TSH binding to thyroid membranes.

Table 2: Alanine Scanning Mutagenesis of hTSHr-(256-275)

An alanine scan of the hTSHr-(256-275) sequence was performed to identify individual amino acid residues critical for TSH binding. The activity of each peptide analog was assessed by its ability to inhibit ¹²⁵I-bovine TSH binding to porcine thyroid membrane preparations, with the half-maximal effective concentration (EC50) being determined. While specific EC50 values are not publicly available, the residues at which alanine substitution led to a statistically significant decrease in binding activity are documented.

| Substituted Residue | Position | Impact on TSH Binding |

| Tyrosine (Tyr) | 258 | Statistically significant decrease in activity |

| Cysteine (Cys) | 262 | Statistically significant decrease in activity |

| Cysteine (Cys) | 263 | Statistically significant decrease in activity |

| Phenylalanine (Phe) | 265 | Statistically significant decrease in activity |

| Lysine (Lys) | 266 | Statistically significant decrease in activity |

| Asparagine (Asn) | 267 | Statistically significant decrease in activity |

| Lysine (Lys) | 269 | Statistically significant decrease in activity |

| Lysine (Lys) | 270 | Statistically significant decrease in activity |

| Arginine (Arg) | 272 | Statistically significant decrease in activity |

These results indicate that nine specific amino acids within the hTSHr-(256-275) sequence are crucial for the interaction with TSH.

Signaling Pathways

The TSH receptor, upon binding TSH, can activate multiple intracellular signaling pathways, primarily through the coupling of different G proteins. The canonical pathway involves the activation of adenylyl cyclase through Gαs, leading to an increase in cyclic AMP (cAMP). However, the receptor can also couple to Gαq/11, activating the phospholipase C (PLC) pathway.

The Somatostatin Analogue CH 275: A Potent Activator of Neprilysin for Neurodegenerative Disease Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Neprilysin (NEP) is a key metalloendopeptidase involved in the degradation of various peptides, including the amyloid-beta (Aβ) plaques implicated in Alzheimer's disease. Consequently, enhancing neprilysin activity is a promising therapeutic strategy. This technical guide explores the effects of CH 275, a selective somatostatin receptor 1 (sst1) agonist, on neprilysin activity, providing a comprehensive overview of its mechanism of action, quantitative effects, and the experimental protocols used to elucidate them.

Quantitative Data on this compound and Neprilysin

This compound is a peptide analogue of somatostatin that demonstrates a significant and selective agonistic activity at the somatostatin receptor 1 (sst1). This interaction triggers a downstream signaling cascade that ultimately leads to an increase in both the expression and activity of neprilysin.

Table 1: In Vitro Effects of this compound on Neprilysin Activity and Receptor Binding

| Parameter | Value | Cell System/Assay Conditions |

| Neprilysin Activity | ||

| This compound Concentration for Activation | 100 nM | Primary neuron-based cell culture system (mixture of wildtype hippocampal, cortical, and striatal neurons)[1] |

| Receptor Binding Affinity | ||

| Ki (sst1) | 52 nM | Not specified |

| IC50 (sst1) | 30.9 nM | Not specified[1] |

| IC50 (sst3) | 345 nM | Not specified[1] |

| IC50 (sst4) | >1 µM | Not specified[1] |

| IC50 (sst2) | >10 µM | Not specified[1] |

| IC50 (sst5) | >10 µM | Not specified[1] |

Table 2: In Vivo Effects of this compound on Neprilysin Expression

| Treatment | Effect | Animal Model |

| Direct injection into the Lacunosum molecular layer (four months) | Robustly increased expression of neprilysin in the hippocampus | 2-month-old AppNL-G-F mice (an Alzheimer's disease model)[1] |

Signaling Pathway of this compound-Mediated Neprilysin Activation

This compound exerts its effects by activating the somatostatin receptor 1 (sst1), a G-protein coupled receptor (GPCR). While the precise downstream signaling cascade linking sst1 activation to increased neprilysin activity is an area of ongoing research, the current understanding suggests the involvement of a G-protein-mediated pathway that likely influences gene transcription and protein trafficking.

Experimental Protocols

The following sections detail the methodologies for key experiments to assess the effect of this compound on neprilysin activity.

In Vitro Neprilysin Activity Assay in Primary Neurons

This protocol is based on the methodology used to demonstrate the activation of neprilysin by this compound in a primary neuron-based cell culture system.

1. Cell Culture:

-

A mixture of wildtype hippocampal, cortical, and striatal neurons are co-cultured to create a robust system for detecting somatostatin-induced neprilysin activation.

2. Treatment with this compound:

-

Neuronal cultures are treated with a 100 nM concentration of this compound.

3. Measurement of Neprilysin Activity (Fluorometric Assay):

-

Principle: A fluorogenic peptide substrate for neprilysin is added to the cell lysates. Active neprilysin cleaves the substrate, releasing a fluorescent signal that is proportional to the enzyme's activity.

-

Reagents:

-

Neprilysin Assay Buffer

-

Fluorogenic Neprilysin Substrate

-

Purified Neprilysin (for standard curve)

-

Lysis Buffer

-

-

Procedure:

-

After treatment with this compound, harvest and lyse the primary neurons.

-

Prepare a standard curve using purified neprilysin of known concentrations.

-

Add cell lysates and standards to a 96-well plate.

-

Add the fluorogenic neprilysin substrate to all wells.

-

Incubate at 37°C, protected from light.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.

-

Calculate the neprilysin activity in the samples by comparing their fluorescence to the standard curve.

-

In Vivo Assessment of Neprilysin Expression in a Mouse Model

This protocol outlines the in vivo methodology used to demonstrate the effect of this compound on neprilysin expression in an Alzheimer's disease mouse model.

1. Animal Model:

-

2-month-old AppNL-G-F mice, which are genetically engineered to model key aspects of Alzheimer's disease pathology.

2. Administration of this compound:

-

This compound is directly injected into the Lacunosum molecular layer of the hippocampus.

-

The treatment is administered over a period of four months.

3. Tissue Processing and Analysis:

-

Immunohistochemistry:

-

After the treatment period, the mice are euthanized, and their brains are collected.

-

The brains are fixed, sectioned, and stained with an antibody specific for neprilysin.

-

The sections are then visualized using microscopy to assess the levels and localization of neprilysin expression in the hippocampus.

-

-

Western Blotting:

-

Hippocampal tissue is dissected and homogenized to extract proteins.

-

Protein concentrations are determined.

-

The protein lysates are separated by gel electrophoresis and transferred to a membrane.

-

The membrane is incubated with a primary antibody against neprilysin, followed by a secondary antibody conjugated to a detectable marker.

-

The resulting bands are visualized and quantified to determine the relative levels of neprilysin protein.

-

Conclusion

This compound has emerged as a valuable research tool for investigating the role of the sst1 receptor in modulating neprilysin activity. The data presented in this guide demonstrate its potency and selectivity in vitro and its ability to upregulate neprilysin expression in a relevant in vivo model of Alzheimer's disease. The detailed experimental protocols provide a foundation for researchers to further explore the therapeutic potential of targeting the sst1/neprilysin pathway for neurodegenerative disorders. Further investigation into the precise downstream signaling mechanisms will be crucial for the development of novel therapeutics based on this mode of action.

References

CH 275 (Represented by Verubecestat): A Technical Overview of a BACE1 Inhibitor for Alzheimer's Disease

Disclaimer: The compound "CH 275" is not referenced in publicly available scientific literature. This document uses Verubecestat (MK-8931), a well-characterized β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, as a representative molecule to illustrate the therapeutic concept, experimental evaluation, and clinical development pathway for this class of drugs in Alzheimer's disease.

Executive Summary

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles. The amyloid hypothesis posits that the production and aggregation of Aβ peptides are a primary cause of the disease.[1][2] BACE1 is the rate-limiting enzyme in the production of Aβ.[3] This whitepaper provides a technical guide on the therapeutic potential of BACE1 inhibitors, using Verubecestat as a case study. It details the mechanism of action, preclinical efficacy, pharmacokinetic profiles, and clinical trial outcomes. The document includes detailed experimental protocols and visual representations of key biological pathways and workflows to provide a comprehensive resource for researchers and drug development professionals.

Mechanism of Action

BACE1, an aspartyl protease, initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP).[3] This cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, most notably Aβ40 and Aβ42.[3][4]

Verubecestat is a potent and selective inhibitor of BACE1 and BACE2.[3][5] By inhibiting BACE1, Verubecestat blocks the initial cleavage of APP, thereby reducing the production of sAPPβ, C99, and consequently, Aβ40 and Aβ42.[2] This upstream intervention in the amyloid cascade is intended to prevent the formation of amyloid plaques, potentially slowing or halting the progression of Alzheimer's disease.[1][3]

References

Methodological & Application

Application Notes and Protocols for MS-275 (Entinostat) in Primary Neuron Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS-275, also known as Entinostat, is a selective inhibitor of class I histone deacetylases (HDACs).[1][2] HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, MS-275 promotes histone hyperacetylation, resulting in a more open chromatin state and altered gene expression.[3][4] In the context of neuroscience, MS-275 has been investigated for its neuroprotective effects and its ability to modulate synaptic plasticity.[1][2] These application notes provide a comprehensive guide for the use of MS-275 in primary neuron cultures, a fundamental tool for studying neuronal development, function, and pathology in vitro.[5]

Mechanism of Action

MS-275 selectively inhibits class I HDACs (HDAC1, HDAC2, HDAC3). This inhibition leads to an accumulation of acetylated histones, particularly on lysine residues of histone H3 (Ac-H3).[3][4] This hyperacetylation of histones alters chromatin structure, making it more accessible to transcription factors and leading to changes in the expression of various genes involved in neuronal survival, differentiation, and synaptic function.[3]

Caption: Signaling pathway of MS-275 in neurons.

Quantitative Data Summary

The following table summarizes quantitative data from studies investigating the effects of MS-275 on neurons.

| Parameter | Cell Type | MS-275 Concentration | Treatment Duration | Observed Effect | Reference |

| Neuroprotection | Rat primary hippocampal neurons | 45 mg/kg (in vivo) | 7 days | Significantly reduced number of degenerating neurons. | [1] |

| Synaptic Plasticity | Rat hippocampal slice cultures | Not specified | 6 hours | Reversed anesthesia-induced increase in miniature inhibitory post-synaptic current (mIPSC) frequency. | [2][6] |

| Histone Acetylation | Mouse frontal cortex | 15 µmol/kg (in vivo) | Not specified | Increased acetylated histone H3 (Ac-H3) content. | [3][4] |

| Histone Acetylation | Mouse hippocampus | 60 µmol/kg (in vivo) | Not specified | Significant increase in Ac-H3 content. | [3] |

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat or mouse embryos.

Materials:

-

Timed-pregnant rat or mouse (E18)

-

Hibernate®-E medium (or equivalent)

-

Papain (20 U/mL)

-

DNase I (100 µg/mL)

-

Trypsin inhibitor

-

Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

-

Poly-D-lysine or Poly-L-lysine

-

Laminin

-

Sterile dissection tools

-

Sterile culture plates or coverslips

Procedure:

-

Coating of Culture Vessels:

-

Coat culture plates or coverslips with 10 µg/mL Poly-D-lysine or Poly-L-lysine in sterile water overnight at 37°C.[7]

-

The following day, wash the vessels twice with sterile water and allow them to dry.

-

For enhanced neuronal attachment and differentiation, a secondary coating of laminin (10 µg/mL) can be applied for 2-4 hours at 37°C.

-

-

Dissection and Dissociation:

-

Euthanize the pregnant animal according to approved institutional protocols.

-

Dissect out the embryonic cortices in ice-cold Hibernate®-E medium.[8]

-

Mince the cortical tissue into small pieces.

-

Incubate the tissue in a papain/DNase I solution at 37°C for 15-30 minutes with gentle agitation every 5 minutes.[9]

-

Stop the enzymatic digestion by adding a trypsin inhibitor.[9]

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[9]

-

-

Cell Plating and Culture:

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the neurons at a desired density (e.g., 2.5 x 10^5 cells/cm²) onto the pre-coated culture vessels in Neurobasal medium with supplements.

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

-

Perform a half-medium change every 2-3 days.

-

Caption: Experimental workflow for primary neuron culture.

Protocol 2: Application of MS-275 to Primary Neuron Cultures

Materials:

-

MS-275 (Entinostat) stock solution (dissolved in DMSO)

-

Primary neuron cultures (prepared as in Protocol 1)

-

Fresh culture medium

Procedure:

-

Preparation of Working Solutions:

-

Prepare a stock solution of MS-275 in DMSO at a high concentration (e.g., 10 mM). Store aliquots at -20°C or -80°C.

-

On the day of the experiment, dilute the stock solution in fresh, pre-warmed culture medium to the desired final concentrations. It is crucial to ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experimental design.

-

-

Treatment of Neuronal Cultures:

-

After allowing the primary neurons to mature for a desired period in vitro (e.g., 7-14 days), remove half of the old culture medium.

-

Add the freshly prepared medium containing the desired concentration of MS-275 or the vehicle control to the cultures.

-

The effective concentration of MS-275 can vary depending on the specific research question and neuronal cell type. A dose-response experiment is recommended to determine the optimal concentration. Based on in vivo studies, effective concentrations in the brain are in the micromolar range.[3]

-

-

Incubation and Analysis:

-

Return the cultures to the incubator for the desired treatment duration. This can range from a few hours for studying acute effects on signaling pathways to several days for investigating long-term effects on neuronal survival or gene expression.[2]

-

Following treatment, the neurons can be processed for various downstream analyses, including:

-

Immunocytochemistry: To assess changes in protein expression or localization (e.g., staining for acetylated histones, neuronal markers).

-

Western Blotting: To quantify changes in protein levels.

-

RT-qPCR: To measure changes in gene expression.

-

Viability Assays: To determine the effects on neuronal survival (e.g., MTT assay, Live/Dead staining).

-

Electrophysiology: To examine changes in neuronal activity and synaptic function.

-

-

Troubleshooting

| Problem | Possible Cause | Solution |

| Low neuronal viability | Poor tissue quality, harsh dissociation, incorrect coating | Use healthy embryos, optimize enzymatic digestion time, ensure proper coating of culture vessels. |

| Glial cell overgrowth | Contamination during dissection, serum in the medium | Carefully remove meninges during dissection, use serum-free medium. If necessary, add an anti-mitotic agent like Ara-C for a short period. |

| Inconsistent results with MS-275 | Inaccurate drug concentration, degradation of the compound | Prepare fresh dilutions from a reliable stock solution for each experiment. Ensure proper storage of the stock solution. |

| High background in vehicle control | DMSO toxicity | Lower the final DMSO concentration to ≤ 0.1%. |

Conclusion

MS-275 (Entinostat) is a valuable tool for investigating the role of histone acetylation in neuronal function and pathology. By following these detailed protocols, researchers can effectively utilize MS-275 in primary neuron cultures to explore its therapeutic potential for various neurological disorders. Careful optimization of experimental parameters, including drug concentration and treatment duration, is essential for obtaining reliable and reproducible results.

References

- 1. Administration of MS-275 improves cognitive performance and reduces cell death following traumatic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histone Deacetylase Inhibitor Entinostat (MS-275) Restores Anesthesia-induced Alteration of Inhibitory Synaptic Transmission in the Developing Rat Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The benzamide MS-275 is a potent, long-lasting brain region-selective inhibitor of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The benzamide MS-275 is a potent, long-lasting brain region-selective inhibitor of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]

- 6. Histone deacetylase inhibitor entinostat (MS-275) restores anesthesia-induced alteration of inhibitory synaptic transmission in the developing rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and Culture of Mouse Cortical Neurons [protocols.io]

- 9. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]

Application Notes and Protocols for In Vivo Studies with CH 275 (MS-275/Entinostat)

Topic: CH 275 (MS-275/Entinostat) Experimental Protocol for In Vivo Studies Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, more commonly known as MS-275 or Entinostat, is a potent and selective inhibitor of class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[1][2] By inhibiting these enzymes, MS-275 leads to the accumulation of acetylated histones and other proteins, resulting in the transcriptional activation of genes involved in cell cycle arrest, differentiation, and apoptosis.[3][4] This compound has demonstrated significant anti-tumor efficacy in a variety of preclinical cancer models, both in vitro and in vivo, and is under investigation in clinical trials.[3][5] These application notes provide a detailed protocol for conducting in vivo studies to evaluate the anti-tumor activity of MS-275.

Mechanism of Action

MS-275 is a synthetic benzamide derivative that selectively inhibits class I HDACs.[6] The primary mechanism of action involves the induction of histone acetylation, which alters chromatin structure and gene expression.[7] Key molecular effects of MS-275 include the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1, leading to cell cycle arrest, and the induction of apoptosis through various pathways, including the generation of reactive oxygen species (ROS) and modulation of anti-apoptotic proteins.[1][4] In some leukemia cells, MS-275 has been shown to induce the degradation of the FLT3 receptor tyrosine kinase via inhibition of HSP90 chaperone function.[8]

Data Presentation

In Vitro Potency of MS-275

| Target | IC50 (µM) | Assay Conditions |

| HDAC1 | 0.51 | Cell-free assay[1] |

| HDAC3 | 1.7 | Cell-free assay[1] |

| HDAC1 | 0.18 | Not specified[2] |

| HDAC3 | 0.74 | Not specified[2] |

| HDAC8 | 44.9 | Not specified[2] |

| HDAC6 | >100 | Not specified[2] |

In Vivo Efficacy of MS-275 in Xenograft Models

| Cancer Model | Animal Model | Dosing Regimen | Outcome |

| Human Colon Cancer | Mouse Xenograft | Not specified | 5 out of 8 models responded to treatment[3] |

| Hepatocellular Carcinoma | Mouse Xenograft | Not specified | Significant reduction in tumor size[5] |

| Pediatric Solid Tumors | Murine Xenograft | Orally, once daily, 5 days/week for 4 weeks | Inhibition of tumor growth[7] |

| Renal Cell Carcinoma | Xenograft Model | Combination with IL-2 | Significant anti-tumor activity[1] |

Signaling Pathway of MS-275

Caption: Signaling pathway of MS-275 (Entinostat).

Experimental Protocols

In Vivo Xenograft Study of MS-275 in a Human Cancer Model

1. Animal Model and Housing

-

Animal Strain: Athymic nude mice (e.g., BALB/c nude or NIH-III) are commonly used for xenograft studies.

-

Age and Weight: Use mice aged 6-8 weeks with a body weight of 20-25 g at the start of the experiment.

-

Housing: House the animals in sterile, filter-topped cages with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.

-

Acclimatization: Allow the animals to acclimatize to the facility for at least one week before the start of the experiment.

2. Cell Culture and Tumor Implantation

-

Cell Lines: Select a human cancer cell line of interest (e.g., HT-29 for colon cancer, HepG2 for hepatocellular carcinoma).

-

Cell Culture: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

-

Tumor Implantation:

-

Harvest cells during the logarithmic growth phase.

-

Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

-

Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.

-

3. Drug Formulation and Administration

-

MS-275 Formulation: MS-275 can be dissolved in a vehicle such as 0.05 N HCl and 0.1% Tween in PBS.[7] The final solution should be sterile-filtered.

-

Dosing: Based on preclinical studies, a dose of 49 mg/kg has been shown to have anti-tumor activity.[1] However, dose-ranging studies may be necessary for new models.

-

Administration: Administer MS-275 or the vehicle control orally (p.o.) once daily, five days a week.[7]

4. Experimental Design and Monitoring

-

Group Allocation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Tumor Measurement: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight: Monitor the body weight of each animal two to three times per week as an indicator of toxicity.

-

Clinical Observations: Observe the animals daily for any signs of distress or toxicity.

5. Endpoint and Tissue Collection

-

Euthanasia: Euthanize the mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or at the end of the study period.

-

Tissue Collection:

-

Collect blood samples via cardiac puncture for pharmacokinetic or biomarker analysis.

-

Excise the tumors, weigh them, and divide them for various analyses (e.g., snap-freeze in liquid nitrogen for Western blotting or fix in formalin for immunohistochemistry).

-

6. Data Analysis

-

Statistical Analysis: Analyze the differences in tumor growth between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA). A p-value of <0.05 is typically considered statistically significant.

-

Graphical Representation: Plot the mean tumor volume ± SEM for each group over time.

Experimental Workflow

Caption: General workflow for an in vivo xenograft study.

References

- 1. selleckchem.com [selleckchem.com]

- 2. MS 275 | Class I HDACs | Tocris Bioscience [tocris.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. The histone deacetylase inhibitor MS-275 promotes differentiation or apoptosis in human leukemia cells through a process regulated by generation of reactive oxygen species and induction of p21CIP1/WAF1 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HDAC inhibitor MS275 reprograms metabolism to induce differentiation and suppress proliferation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase 1 and pharmacologic study of MS-275, a histone deacetylase inhibitor, in adults with refractory and relapsed acute leukemias - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. MS-275, a novel histone deacetylase inhibitor with selectivity against HDAC1, induces degradation of FLT3 via inhibition of chaperone function of heat shock protein 90 in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CH 275 Dosage and Administration in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of CH 275, a potent and selective somatostatin receptor 1 (sst₁) agonist, in mouse models. The following protocols and data have been compiled to facilitate in vivo studies investigating the therapeutic potential of this compound.

Compound Information

-

Compound Name: this compound

-

Mechanism of Action: Selective somatostatin receptor 1 (sst₁) agonist.

-

Molecular Weight: Approximately 1485.8 g/mol (free base) and 1545.84 g/mol (acetate salt).[1][2]

-

Primary Research Area: Alzheimer's disease.[3]

Data Presentation: Dosage and Administration Summary

| Administration Route | Mouse Model | Dosage/Concentration | Duration | Reference / Notes |

| Continuous Infusion (Subcutaneous Osmotic Pump) | AppNL-G-F (Alzheimer's Disease model) | 56 µM solution | 2 weeks | A study utilized this method for chronic administration. The calculated dosage is approximately 0.1 mg/kg/day (see protocol below for calculation). |

| Direct Brain Injection (Intracerebral) | AppNL-G-F (Alzheimer's Disease model) | Not specified | 4 months | Direct injection into the Lacunosum molecular layer of the hippocampus was performed. A detailed protocol for a similar procedure is provided below as a reference.[3] |

| Intraperitoneal (IP) Injection | General Mouse Models | Not established for this compound. | - | A representative protocol based on the administration of other peptide agonists is provided below. Dosage and frequency would require optimization. |

| Oral Gavage (PO) | General Mouse Models | Not established for this compound. | - | A representative protocol is provided below. The oral bioavailability of this compound is currently unknown. |

Experimental Protocols

Continuous Subcutaneous Infusion via Osmotic Pump

This protocol is based on a study that administered this compound to an Alzheimer's disease mouse model.[3]

Objective: To achieve steady-state plasma concentrations of this compound for chronic in vivo studies.

Materials:

-

This compound (acetate salt, MW: 1545.84 g/mol )

-

Sterile vehicle (e.g., artificial cerebrospinal fluid, saline)

-

Alzet osmotic pumps (e.g., Model 1002, with a flow rate of 0.25 µL/hr for 14 days)

-

Surgical instruments for subcutaneous implantation

-

Anesthesia and analgesics

Dosage Calculation:

-

Concentration: 56 µM = 56 µmol/L = 56 nmol/mL

-

Molecular Weight (Acetate): 1545.84 g/mol = 1545.84 ng/nmol

-

Pump Flow Rate: 0.25 µL/hr = 0.00025 mL/hr

-

Amount delivered per hour: 56 nmol/mL * 0.00025 mL/hr = 0.014 nmol/hr

-

Amount delivered per day: 0.014 nmol/hr * 24 hr/day = 0.336 nmol/day

-

Mass delivered per day: 0.336 nmol/day * 1545.84 ng/nmol = 519.5 ng/day ≈ 0.52 µ g/day

-

Dosage for a 25g mouse: (0.52 µ g/day ) / (0.025 kg) = 20.8 µg/kg/day ≈ 0.021 mg/kg/day

Procedure:

-

Prepare the this compound solution at a concentration of 56 µM in the desired sterile vehicle.

-

Fill the Alzet osmotic pumps with the this compound solution according to the manufacturer's instructions. Prime the pumps in sterile saline at 37°C for at least 4-6 hours before implantation.

-

Anesthetize the mouse using an appropriate anesthetic agent.

-

Make a small incision in the skin on the back, slightly posterior to the scapulae.

-

Create a subcutaneous pocket using blunt dissection.

-

Insert the primed osmotic pump into the pocket, with the flow moderator pointing away from the incision.

-

Close the incision with wound clips or sutures.

-

Administer post-operative analgesics as required and monitor the animal for recovery.

Direct Brain Injection (Intracerebral)

While a study mentions direct injection of this compound into the hippocampus, a detailed protocol was not provided.[3] The following is a general protocol for intracerebroventricular (ICV) injection of a peptide, which can be adapted for targeted hippocampal injection with appropriate stereotaxic coordinates.

Objective: To deliver this compound directly to the central nervous system.

Materials:

-

This compound sterile solution

-

Stereotaxic apparatus

-

Hamilton syringe with a 30-gauge needle

-

Anesthesia and analgesics

-

Surgical drill

Procedure:

-

Anesthetize the mouse and mount it in the stereotaxic apparatus.

-

Shave the scalp and sterilize the area with an antiseptic solution.

-

Make a midline incision to expose the skull.

-

Identify the bregma and determine the stereotaxic coordinates for the target brain region (e.g., hippocampus).

-

Drill a small burr hole through the skull at the determined coordinates.

-

Slowly lower the injection needle to the target depth.

-

Infuse the this compound solution at a slow rate (e.g., 0.1-0.5 µL/min) to avoid tissue damage.

-

After infusion, leave the needle in place for a few minutes to prevent backflow, then slowly retract it.

-

Suture the scalp incision.

-

Provide post-operative care, including analgesics and monitoring.

Intraperitoneal (IP) Injection (Representative Protocol)

No specific studies detailing the IP administration of this compound were found. The following is a general protocol for IP injection of peptides in mice.

Objective: Systemic administration of this compound for acute or sub-chronic studies.

Materials:

-

This compound sterile solution

-

Syringes (1 mL) and needles (25-27 gauge)

Procedure:

-

Prepare the desired concentration of this compound in a sterile vehicle (e.g., saline, PBS). The final injection volume should be between 100-200 µL for an adult mouse.

-

Restrain the mouse by scruffing the neck and turning it to expose the abdomen.

-

Tilt the mouse's head downwards at a slight angle.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Aspirate briefly to ensure no fluid or blood is drawn back, indicating incorrect placement.

-

Inject the solution smoothly.

-

Withdraw the needle and return the mouse to its cage.

Oral Gavage (PO) (Representative Protocol)

The oral bioavailability of this compound is unknown. This protocol is a general guideline for oral administration in mice.

Objective: To administer this compound via the gastrointestinal tract.

Materials:

-

This compound solution or suspension

-

Flexible feeding tube or a rigid gavage needle with a ball tip (18-20 gauge)

-

Syringe (1 mL)

Procedure:

-

Prepare the this compound formulation. The volume should typically not exceed 10 mL/kg body weight.

-

Securely restrain the mouse.

-

Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.

-

Administer the solution slowly and steadily.

-

Withdraw the gavage needle and return the mouse to its cage.

-

Monitor the mouse for any signs of distress.

Mandatory Visualizations

Caption: Signaling pathway of this compound as an sst₁ agonist.

Caption: Workflow for continuous subcutaneous infusion of this compound.

References

Application Notes and Protocols for MS-275 (Entinostat) in Neurodegenerative Disease Research

Audience: Researchers, scientists, and drug development professionals.

Note on "CH 275": Initial searches for "this compound" in the context of neurodegenerative disease did not yield a specific compound. It is highly probable that the query refers to MS-275 (Entinostat) , a well-characterized histone deacetylase inhibitor with documented applications in this research area. The following information is based on MS-275.

Introduction

MS-275, also known as Entinostat, is a benzamide histone deacetylase (HDAC) inhibitor with high specificity for Class I HDACs.[1] HDACs are critical enzymes in the epigenetic regulation of gene expression. Their inhibition by MS-275 leads to increased histone acetylation, resulting in a more relaxed chromatin structure and altered transcription of genes involved in key cellular processes. In the field of neurodegenerative diseases, MS-275 has garnered attention for its neuroprotective and anti-inflammatory effects, making it a compound of interest for therapeutic development.[1]

Mechanism of Action in Neurodegeneration

The therapeutic potential of MS-275 in neurodegenerative disorders stems from its ability to modulate gene expression, leading to several beneficial downstream effects:

-

Reduction of Neuroinflammation: MS-275 has been demonstrated to attenuate neuroinflammatory processes by reducing the activation of microglia, the primary immune cells of the central nervous system.[1]

-

Amelioration of Amyloid-β Pathology: In preclinical models of Alzheimer's disease, MS-275 treatment has been shown to significantly decrease the deposition of amyloid-β (Aβ) plaques in key brain regions like the cerebral cortex and hippocampus.[1]

-

Improvement in Behavioral Deficits: By targeting the underlying pathology, MS-275 has been shown to improve behavioral outcomes, such as nesting behavior, in animal models of neurodegeneration.[1]

Caption: Signaling pathway of MS-275 in neurodegenerative disease models.

Data Presentation

The following table summarizes key quantitative findings from a study where MS-275 was orally administered to a transgenic mouse model of Alzheimer's disease (APP/PS1) for 10 days.[1]

| Parameter | Brain Region(s) | Effect of MS-275 Treatment | Reference |

| Microglial Activation | Cerebral Cortex and/or Hippocampus | Significantly ameliorated | [1] |

| β-Amyloid Deposition | Cerebral Cortex and/or Hippocampus | Significantly ameliorated | [1] |

| Nesting Behavior | - | Significantly improved | [1] |

Experimental Protocols

Protocol 1: In Vivo Efficacy of MS-275 in an Alzheimer's Disease Mouse Model

This protocol details the oral administration of MS-275 to APP/PS1 transgenic mice to assess its effects on neuropathology and behavior.

Materials:

-

MS-275 (Entinostat)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

APP/PS1 transgenic mice

-

Wild-type littermate control mice

-

Oral gavage supplies

-